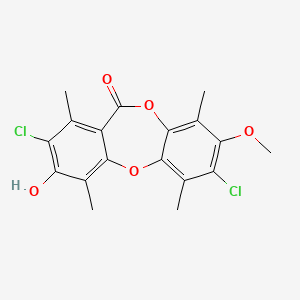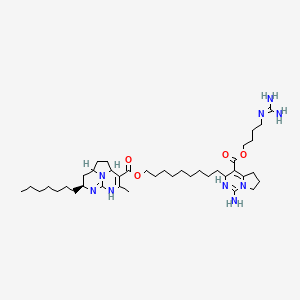
2-Vinyl-4H-1,3-dithiine
Vue d'ensemble
Description
2-Vinyl-4H-1,3-dithiine is a chemical compound with the molecular formula C6H8S2 . It has an average mass of 144.258 Da and a monoisotopic mass of 144.006744 Da . It is also known by other names such as 2-Ethenyl-4H-1,3-dithiin and 2-ethenyl-4H-1,3-dithiine .
Molecular Structure Analysis
The molecular structure of 2-Vinyl-4H-1,3-dithiine consists of 6 carbon atoms, 8 hydrogen atoms, and 2 sulfur atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Vinyl-4H-1,3-dithiine include its molecular formula (C6H8S2), average mass (144.258 Da), and monoisotopic mass (144.006744 Da) .Applications De Recherche Scientifique
Synthesis Techniques
2-Vinyl-4H-1,3-dithiine is involved in various synthesis techniques. A method for synthesizing symmetrical and unsymmetrical 1,4-dithiins, which are closely related to 2-Vinyl-4H-1,3-dithiine, has been developed using sulfur and alkynes in the presence of a rhodium complex (Arisawa et al., 2016). This highlights the role of 2-Vinyl-4H-1,3-dithiine in the field of organic synthesis.
Chemical Properties and Reactions
The chemistry of 4H-1,3-dithiins, including 2-Vinyl-4H-1,3-dithiine, is significant due to their bioactivity, unique structural features, potential superconducting properties, and chemical activity. This area encompasses the preparation, chemistry, and biological properties of these compounds (Freeman, 1990).
Agricultural Applications
In the context of agriculture, the effect of soybean oil on garlic volatile compounds has been studied, with 2-Vinyl-4H-1,3-dithiin being a significant volatile isolated by distillation. The presence of soybean oil increased the content of 2-Vinyl-4H-1,3-dithiin in the volatile isolates, indicating its relevance in the study of plant compounds and their interactions with other substances (Kim et al., 1995).
Industrial Synthesis
From an industrial perspective, 2-Vinyl-4H-1,3-dithiine is involved in the development of soluble and insoluble polymeric 1,3-dithiane reagents. These reagents have been used for supported organic synthesis and combinatorial chemistry, demonstrating the compound's utility in industrial chemical processes (Bertini et al., 2005).
Biotechnology and Health
In biotechnology, 2-Vinyl-4H-1,3-dithiine derivatives have been synthesized and assessed for anti-fungal activity using bioautography methods. The presence of the sulphoxide compound significantly increased anti-fungal activity, indicating potential applications in biotechnology and health sectors (Wijaya, 2000).
Sensor Technology
2-Vinyl-4H-1,3-dithiine derivatives have been used in the development of novel all-solid-state copper(II) microelectrodes based on dithiomacrocycle as a neutral carrier. These microelectrodes exhibit good linear response for copper ion detection, indicating the compound's relevance in sensor technology (Oliveira et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-ethenyl-4H-1,3-dithiine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKBDTUPIIADOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1SCC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801000918 | |
| Record name | 2-Ethenyl-4H-1,3-dithiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801000918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinyl-4H-1,3-dithiine | |
CAS RN |
80028-57-5 | |
| Record name | 2-Vinyl-[4H]-1,3-dithiin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80028-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinyl-4H-1,3-dithiin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080028575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethenyl-4H-1,3-dithiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801000918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinyl-4H-1,3-dithiine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(7S,9S)-7-[[6,15-dimethyl-13-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-5,8,14,17-tetraoxa-1,10-diazatetracyclo[8.8.1.02,7.011,16]nonadecan-4-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1212700.png)





![2-[(N-{1-[N-(1-{N-[(1S)-2-hydroxy-1-benzylethyl]carbamoyl}-2-methylpropyl)carbamoyl]-4-(amidinoamino)butyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B1212710.png)

![[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N,N-diethylcarbamate](/img/structure/B1212713.png)


